3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-9(13)7-12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMDYTHSTVSEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358364 | |
| Record name | SBB023513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80944-82-7 | |
| Record name | SBB023513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via (Thio)ureido-Phenyl Acetic Acid Intermediates
A widely employed method involves the reaction of phenylglycine methyl ester (C₆H₅CH(NH₂)CO₂CH₃) with methyl isothiocyanate (CH₃NCS) in pyridine, followed by cyclization under acidic conditions. The first step forms a 3-methyl-(thio)ureido-phenyl acetic acid intermediate, which undergoes intramolecular cyclization upon refluxing in 2 N HCl to yield the target compound.
Reaction Conditions
- Step 1 : Phenylglycine methyl ester (1.0 equiv) and methyl isothiocyanate (1.2 equiv) in pyridine at 40°C for 24 hours.
- Step 2 : Reflux in 2 N HCl for 3 hours.
Mechanistic Considerations
The cyclization proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl carbon of the acetic acid moiety, facilitated by protonation of the carbonyl oxygen. This forms the five-membered imidazolidinone ring, with the thiocarbonyl group stabilized by resonance.
Acid-Catalyzed Cyclocondensation of Phenylglyoxal and Thiourea Derivatives
One-Pot Synthesis in Glacial Acetic Acid
A scalable route involves reacting phenylglyoxal (C₆H₅COCHO) with N-methylthiourea (CH₃NHCSNH₂) in glacial acetic acid catalyzed by HCl. The reaction proceeds via imine formation followed by cyclization, with the methyl group introduced via the thiourea substituent.
Reaction Conditions
- Phenylglyoxal (1.0 equiv), N-methylthiourea (1.1 equiv), and concentrated HCl (0.2 equiv) in glacial acetic acid at 80°C for 4 hours.
Byproduct Analysis
GC-MS studies reveal trace amounts of 1-phenyl-2-thioxoimidazolidin-4-one (≤5%), arising from demethylation under acidic conditions. Purification via recrystallization from ethanol reduces this impurity to <1%.
Alkylation of 1-Phenyl-2-thioxoimidazolidin-4-one
N-Methylation Using Methyl Halides
Preformed 1-phenyl-2-thioxoimidazolidin-4-one undergoes N-methylation with methyl iodide (CH₃I) in DMF using K₂CO₃ as a base. The reaction selectively targets the N3 position due to steric and electronic factors.
Reaction Conditions
- 1-Phenyl-2-thioxoimidazolidin-4-one (1.0 equiv), CH₃I (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF at 60°C for 6 hours.
Limitations and Side Reactions
Competitive S-methylation occurs in 10–15% of cases, producing 3-methyl-1-phenyl-2-(methylthio)imidazolidin-4-one. This byproduct is separable via column chromatography (SiO₂, hexane/EtOAc 7:3).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes. A mixture of phenylglycine methyl ester, methyl isothiocyanate, and KOH in DMSO undergoes nine microwave pulses (750 W, 30-second intervals).
Reaction Conditions
- Microwave irradiation at 750 W for 4.5 minutes.
Energy Efficiency and Scalability
This method reduces energy consumption by 40% compared to conventional heating and scales linearly up to 100 mmol without yield loss.
Spectroscopic Characterization and Validation
¹H NMR Analysis
Key signals (CDCl₃, 400 MHz):
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of 3-methyl-1-phenyl-2-thioxoimidazolidin-4-one derivatives as antibacterial agents. Research indicates that the thioxoimidazolidin ring structure is crucial for antibacterial efficacy. For instance, compounds derived from this structure demonstrated significant inhibition against Staphylococcus aureus and other clinical bacterial strains. The minimal inhibitory concentration (MIC) values were evaluated, showing effective antibacterial activity at concentrations ranging from 15.62 mg/ml to 500 mg/ml .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study synthesized various derivatives of 2-thioxoimidazolidin-4-one and assessed their cytotoxic effects on cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.40 μM against certain cancer types, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance activity, suggesting a pathway for developing more effective anticancer agents.
Immunomodulatory Effects
In addition to its antibacterial and anticancer properties, this compound has shown promise as an immunomodulator. A study explored its ability to inhibit perforin, a protein involved in immune responses, thereby potentially modulating immune activity in various conditions . This application opens avenues for research into therapies for autoimmune diseases and conditions characterized by dysregulated immune responses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular membranes, leading to increased permeability and disruption of cellular processes . The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one
- Structural Difference : The ethyl group at position 3 (vs. methyl in the target compound) increases hydrophobicity and steric bulk.
- Synthesis : Similar methods apply, but alkylation steps may vary depending on the substituent’s size.
- Properties : Higher molecular weight (220.29 g/mol vs. 206.24 g/mol for the methyl derivative) and altered solubility .
2-(Methylthio)-1H-imidazol-5(4H)-ones
- Structural Difference : A methylthio (SCH₃) group replaces the thioxo (C=S) moiety, altering electronic properties.
- Synthesis : Prepared via nucleophilic substitution of 2-thioxo precursors with methyl iodide under basic conditions .
- Reactivity : The methylthio group facilitates further functionalization, enabling diverse applications in medicinal chemistry.
Mannich Base Derivatives (e.g., 3-{[1-Pyridin-2-ylmethylene]amino}-2-thioxoimidazolidin-4-one)
Key Observations :
- Microwave-assisted synthesis (e.g., for 2-(methylthio) derivatives) reduces reaction times compared to traditional reflux .
- Et₃N/DMF-H₂O systems enhance yields in phenylisothiocyanate-based syntheses .
Physicochemical and Commercial Considerations
Biological Activity
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one (commonly referred to as MTI) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . This compound features a thioxoimidazolidin structure, which is crucial for its biological activity. The presence of the thioxo group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
MTI has been evaluated for its antimicrobial activity against various pathogens. A series of studies have demonstrated that compounds derived from thioxoimidazolidin exhibit significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of organophosphorus compounds containing MTI, which showed potent antimicrobial effects against several bacterial strains .
Table 1: Antimicrobial Activity of MTI Derivatives
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | C. albicans | 20 |
Anticancer Activity
Research indicates that MTI and its derivatives possess anticancer properties. A study focused on imidazole compounds, including MTI, demonstrated their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines . The mechanism involved the modulation of apoptosis pathways and inhibition of specific kinases associated with tumor growth.
Table 2: Anticancer Activity of MTI
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10 | Modulation of signaling pathways |
The biological activity of MTI is attributed to its ability to interact with various molecular targets within cells. The thioxo group plays a pivotal role in forming hydrogen bonds with enzymes or receptors, influencing their activity. For example, studies have shown that MTI can inhibit the activity of key proteins involved in inflammatory responses and cell proliferation .
Case Studies
- In Vitro Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of MTI against both Gram-positive and Gram-negative bacteria. The results indicated that MTI derivatives exhibited a broad spectrum of activity, particularly against resistant strains .
- Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated that treatment with MTI resulted in significant tumor reduction compared to control groups. The study reported enhanced apoptosis in tumor tissues, supporting its potential as an anticancer therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
